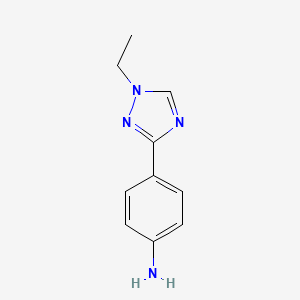
3-propyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-propyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a propyl group attached to the nitrogen atom of the indole ring, which is partially saturated, making it a dihydro-indole derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the reduction of 3-propylindole using hydrogenation techniques. The reaction typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Another method involves the cyclization of appropriate precursors. For instance, starting from 3-propylphenylhydrazine and an appropriate ketone, the Fischer indole synthesis can be employed. This reaction is typically carried out in the presence of an acid catalyst like hydrochloric acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yields. The use of robust catalysts and optimized reaction parameters ensures the efficient production of the compound.
化学反应分析
Types of Reactions
3-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-propylindole using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-propylindole.
Reduction: 3-propylindoline.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
科学研究应用
3-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-propyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
3-methyl-2,3-dihydro-1H-indole: Similar structure with a methyl group instead of a propyl group.
3-ethyl-2,3-dihydro-1H-indole: Contains an ethyl group instead of a propyl group.
2,3-dihydro-1H-indole: Lacks the propyl substituent.
Uniqueness
3-propyl-2,3-dihydro-1H-indole is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or ethyl analogs.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h3-4,6-7,9,12H,2,5,8H2,1H3 |
InChI 键 |
WVWYYNXZXLLXOD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)




![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)
![4-Methoxy-2-[4-methoxy-2-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B13218037.png)


![2,6-Dioxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13218053.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid](/img/structure/B13218054.png)

